N-(2,4-dichlorophenyl)-2-fluorobenzamide
Overview
Description
N-(2,4-dichlorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-fluorobenzamide typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2,4-dichlorophenyl)-2-fluorobenzamide can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Reduced products like amines or alcohols.
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-2-fluorobenzamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings. It may also be employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the biological activity being investigated.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,4-dichlorophenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(2,4-dichlorophenyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: N-(2,4-dichlorophenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSSNTVTQRGJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276204 | |
Record name | N-(2,4-Dichlorophenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349128-45-6 | |
Record name | N-(2,4-Dichlorophenyl)-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349128-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dichlorophenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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